molecular formula C17H15N3O3 B11384780 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

Cat. No.: B11384780
M. Wt: 309.32 g/mol
InChI Key: JQUUBVDOPNODHK-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a methoxyphenyl group and an oxadiazole ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide typically involves the condensation of 4-methoxyphenylhydrazine with 3-methylbenzoic acid, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide can be compared with other similar compounds to highlight its uniqueness:

These comparisons underscore the unique chemical and biological properties of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C17H15N3O3/c1-11-4-3-5-13(10-11)17(21)18-16-15(19-23-20-16)12-6-8-14(22-2)9-7-12/h3-10H,1-2H3,(H,18,20,21)

InChI Key

JQUUBVDOPNODHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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